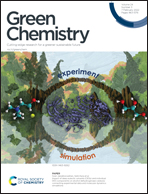An economically viable ionic liquid for the fractionation of lignocellulosic biomass†
Green Chemistry Pub Date: 2017-04-26 DOI: 10.1039/C7GC00705A
Abstract
Cost-effective fractionation (pretreatment) of lignocellulosic biomass is necessary to enable its large-scale use as a source of liquid fuels, bio-based materials and bio-derived chemicals. While a number of ionic liquids (ILs) have proven capable of highly effective pretreatment, their high cost presents a barrier to commercial viability. In this study, we investigate in detail the application of the low-cost (ca. $1 kg−1) ionic liquid triethylammonium hydrogen sulfate for the fractionation of the grass Miscanthus x giganteus into a cellulose rich pulp, a lignin and a distillate. We found that up to 85% of the lignin and up to 100% of the hemicellulose were solubilized into the IL solution. The hemicellulose dissolved mainly in monomeric form, and pentoses were partially converted into furfural. Up to 77% of the glucose contained in the biomass could be released by enzymatic saccharification of the pulp. The IL was successfully recovered and reused four times. A 99% IL recovery was achieved each time. Effective lignin removal and high saccharification yields were maintained during recycling, representing the first demonstration that repeated IL use is feasible due to the self-cleaning properties of the non-distillable solvent. We further demonstrate that furfural and acetic acid can be separated quantitatively from the non-volatile IL by simple distillation, providing an easily recoverable, valuable co-product stream, while IL degradation products were not detected. We further include detailed mass balances for glucose, hemicellulose and lignin, and a preliminary techno-economic estimate for the fractionation process. This is the first demonstration of an efficient and repeated lignocellulose fractionation with a truly low-cost IL, and opens a path to an economically viable IL-based pretreatment process.

Recommended Literature
- [1] Designed synthesis of porous NiMoO4/C composite nanorods for asymmetric supercapacitors†
- [2] The frequency-dependent AC photoresistance behavior of ZnO thin films grown on different sapphire substrates
- [3] Star amphiphilic block copolymers: synthesis via polymerization-induced self-assembly and crosslinking within nanoparticles, and solution and interfacial properties†
- [4] Aerobic oxidation of alkenes mediated by porphyrin rhodium(iii) complexes in water†
- [5] Peptidic small molecule activators of the stress sensor DegS†
- [6] The solid state structure and reactivity of NbCl5·(N,N′-dicyclohexylurea) in solution: evidence for co-ordinated urea dehydration to the relevant carbodiimide†‡
- [7] A new alkaline beryllium borate KBe4B3O9 with ribbon alveolate [Be2BO5]∞ layers and the structural evolution of ABe4B3O9(A = K, Rb and Cs)†
- [8] Front cover
- [9] Fluorescence enables high throughput screening of polyelectrolyte–protein binding affinities†
- [10] Kinetic data from thermal analysis

Journal Name:Green Chemistry
Research Products
-
CAS no.: 10162-82-0
-
CAS no.: 131633-88-0









